1-(Diethoxymethyl)-4-ethynylbenzene
Description
Properties
CAS No. |
72034-29-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(diethoxymethyl)-4-ethynylbenzene |
InChI |
InChI=1S/C13H16O2/c1-4-11-7-9-12(10-8-11)13(14-5-2)15-6-3/h1,7-10,13H,5-6H2,2-3H3 |
InChI Key |
XGLBDRWPMCYXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C#C)OCC |
Origin of Product |
United States |
The Ethynylbenzene Framework: a Cornerstone of Advanced Organic Synthesis
The ethynylbenzene scaffold, a benzene (B151609) ring substituted with an ethynyl (B1212043) group (a carbon-carbon triple bond), is a fundamental building block in a multitude of synthetic applications. ontosight.ainih.gov Its high reactivity and versatility make it a favored precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai The ethynyl group readily participates in a variety of chemical transformations, most notably in cross-coupling reactions and click chemistry, which are celebrated for their efficiency and high degree of selectivity. ontosight.ai This allows for the facile introduction of the ethynylbenzene unit into larger, more complex molecules. ontosight.ai
Due to its structural simplicity and high reactivity, the terminal alkyne of the ethynylbenzene moiety serves as a versatile handle for constructing intricate molecular frameworks. mdpi.com The development of catalytic cross-coupling reactions has further expanded the utility of ethynylbenzene derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. mdpi.com
The Diethoxymethyl Acetal: a Key Player in Selective Chemical Transformations
The diethoxymethyl group, a diethyl acetal (B89532) of a formyl group, plays a crucial role as a protecting group for aldehydes in multi-step organic synthesis. cymitquimica.comrsc.org Protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The diethoxymethyl acetal is particularly valuable due to its stability under a range of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents.
This stability allows for selective manipulation of other parts of the molecule without affecting the masked aldehyde. The true utility of the diethoxymethyl acetal lies in its controlled deprotection. Typically, this is achieved under aqueous acidic conditions, which cleave the acetal and regenerate the aldehyde functionality. rsc.org This ability to selectively unmask the aldehyde at a desired stage is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules with a high degree of precision. Recent advancements have even explored electrochemical methods for the deprotection of acetals under neutral conditions. rsc.org
The Dual Functionality of 1 Diethoxymethyl 4 Ethynylbenzene in Modular Chemical Construction
Strategies for the Construction of the 4-Ethynylbenzene Core
The creation of the aryl-alkyne bond is a cornerstone of synthesizing 4-ethynylbenzene derivatives. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for this transformation.
Palladium-Catalyzed Cross-Coupling Approaches for Aryl Alkyne Formation
The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions, which is advantageous when dealing with sensitive functional groups. wikipedia.org
The general scheme for a Sonogashira coupling is as follows:
R¹-X + H-≡-R² --[Pd cat., Cu cat., base]--> R¹-≡-R²
Where R¹ is an aryl or vinyl group, R² is an arbitrary group, and X is a halide (I, Br, Cl) or a triflate (OTf). wikipedia.org
The reactivity of the aryl halide is a critical factor, with the general trend being: Aryl iodide > Aryl triflate > Aryl bromide >> Aryl chloride. wikipedia.org This differential reactivity can be exploited for selective couplings in molecules with multiple halogen substituents. wikipedia.orgrsc.org
Commonly used palladium catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org While effective, these often require relatively high catalyst loadings. libretexts.org Research has focused on developing more efficient catalysts, including those with bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orglibretexts.org Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. libretexts.org
| Catalyst System | Aryl Halide | Alkyne | Conditions | Notes |
| Pd(PPh₃)₄, CuI, Amine Base | Aryl Iodide/Bromide | Terminal Alkyne | Anhydrous, anaerobic | Traditional and widely used method. organic-chemistry.org |
| Pd(OAc)₂, Ligand, Base | Aryl Iodide/Bromide/Chloride | Terminal Alkyne | Often milder conditions | Ligand choice is crucial for efficiency. libretexts.org |
| (PhCN)₂Cl₂, P(t-Bu)₃, Cs₂CO₃ | Aryl Bromide | Terminal Alkyne | Room Temperature | Example of a highly efficient copper-free system. libretexts.org |
| Dipyridylpalladium complex, TBAA | Aryl Iodide/Bromide | Terminal Alkyne | Room Temperature, NMP | Effective copper-free method. wikipedia.org |
This table summarizes various catalyst systems and conditions for Sonogashira coupling reactions.
Other Carbon-Carbon Bond Forming Reactions for Ethynylbenzene Derivatives
While the Sonogashira reaction is predominant, other methods for creating the ethynylbenzene skeleton exist. These can include variations of coupling reactions or alternative bond-forming strategies. For instance, domino reactions that combine a Sonogashira coupling with a subsequent cyclization can lead to complex fused ring systems. organic-chemistry.org The synthesis of poly(phenylacetylene)s often utilizes rhodium(I) catalysts, which proceed through a cis-insertion mechanism involving a reactive vinyl-rhodium species. mdpi.com
Formation and Derivatization of the Diethoxymethyl Acetal Group
Acid-Catalyzed Acetalization of Aromatic Aldehyde Precursors
Acetal formation is a reversible, acid-catalyzed reaction between a carbonyl compound and an alcohol. To synthesize 1-(diethoxymethyl)-4-ethynylbenzene, the corresponding aromatic aldehyde, 4-ethynylbenzaldehyde (B1303622), would be treated with ethanol (B145695) in the presence of an acid catalyst. To drive the equilibrium towards the acetal product, water, a byproduct of the reaction, must be removed. youtube.com This is often achieved by using a Dean-Stark apparatus or a dehydrating agent. libretexts.org
A variety of acid catalysts can be employed for acetalization, ranging from strong mineral acids to milder Lewis acids or solid-supported catalysts. organic-chemistry.org The choice of catalyst can be important to avoid unwanted side reactions, especially with the sensitive alkyne group.
| Catalyst | Conditions | Advantages/Disadvantages |
| Strong Mineral Acids (e.g., HCl, H₂SO₄) | Ethanol, heat | Effective but can be harsh and may not be compatible with sensitive functional groups. youtube.com |
| p-Toluenesulfonic acid (TsOH) | Benzene, reflux with Dean-Stark | Commonly used, allows for azeotropic removal of water. youtube.com |
| Perchloric acid on silica gel | Solvent-free or with alcohol | Efficient, reusable catalyst. organic-chemistry.org |
| Zirconium tetrachloride (ZrCl₄) | Mild conditions | Highly efficient and chemoselective. organic-chemistry.org |
| Iodine (I₂) | Aprotic, neutral conditions | Mild catalyst for acetal formation. organic-chemistry.org |
This table presents various catalysts and conditions for the formation of acetals from aldehydes.
Orthogonal Protecting Group Strategies for Carbonyl Functionality
The diethoxymethyl acetal is a robust protecting group, stable under neutral to strongly basic conditions, making it ideal for use with organometallic reagents like Grignard reagents or in reactions involving strong bases. libretexts.org Its removal (deprotection) is typically achieved by treatment with aqueous acid. libretexts.org
The choice of the diethoxymethyl group is part of a broader strategy of orthogonal protection. This means that different functional groups in a molecule can be protected and deprotected selectively without affecting each other. For example, a silyl (B83357) protecting group on an alkyne can be removed under mildly basic or fluoride-mediated conditions, which would not affect the diethoxymethyl acetal. illinois.edu Conversely, the acid-labile acetal can be removed without cleaving the silyl ether. This orthogonality is crucial in multi-step syntheses of complex molecules. chem-station.com
Convergent and Divergent Synthetic Pathways to the Target Compound
The synthesis of 1-(diethoxymethyl)-4-ethynylbenzene can be approached through either a convergent or a divergent strategy.
Convergent Synthesis: In a convergent approach, the two key fragments of the molecule, the 4-halobenzaldehyde diethyl acetal and a protected acetylene (B1199291) source (like trimethylsilylacetylene), would be synthesized separately. These two fragments would then be joined in a late-stage coupling reaction, such as a Sonogashira coupling. This approach is often more efficient and allows for greater flexibility in modifying each piece of the molecule before the final assembly. illinois.edunih.govchemrxiv.org
Divergent Synthesis: A divergent synthesis would start from a central precursor, such as 4-bromobenzaldehyde. One route would involve the Sonogashira coupling with a protected alkyne, followed by acetalization of the aldehyde. An alternative divergent path would be to first protect the aldehyde as the diethoxymethyl acetal and then perform the Sonogashira coupling. The choice between these divergent pathways depends on the compatibility of the reaction conditions with the functional groups present at each step. illinois.edu
The synthesis of phenylacetylene (B144264) dendrimers provides an excellent example of the application and challenges of both convergent and divergent strategies in building complex molecules with ethynylbenzene units. illinois.edu
Chemical Reactivity of the Terminal Ethynyl Group
The terminal alkyne functionality is a cornerstone of modern organic synthesis, and in 1-(diethoxymethyl)-4-ethynylbenzene, it provides a reactive site for numerous transformations.
Transition Metal-Catalyzed Coupling Reactions of the Alkyne
Transition metal catalysis offers a powerful toolkit for the functionalization of alkynes. The Sonogashira cross-coupling reaction is a prominent example, enabling the formation of carbon-carbon bonds with a high degree of control and efficiency. wikipedia.org
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst and is carried out in the presence of a base. wikipedia.org The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.orgbeilstein-journals.org
The versatility of the Sonogashira coupling has made it a valuable tool in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org For instance, it has been employed in the synthesis of tazarotene, a treatment for psoriasis and acne, and altinicline (B1665740) (SIB-1508Y), a nicotinic receptor agonist. wikipedia.org
In the context of 1-(diethoxymethyl)-4-ethynylbenzene, the terminal alkyne can be coupled with various aryl or vinyl halides to generate a diverse array of substituted alkynes. The diethoxymethyl group is generally stable under the mild basic conditions of the Sonogashira reaction.
A study on the use of Cyrene™, a bio-derived solvent, as an alternative to dimethylformamide (DMF) in Sonogashira reactions demonstrated the coupling of various aryl iodides. beilstein-journals.org While 1-(diethoxymethyl)-4-ethynylbenzene was not the specific alkyne used in all examples, the conditions are illustrative of its potential reactivity. For example, the coupling of iodobenzene (B50100) with phenylacetylene proceeded to 96% isolated yield in 1 hour at 30 °C using a palladium catalyst and triethylamine (B128534) as a base. beilstein-journals.org
The choice of catalyst, base, and solvent can significantly influence the outcome of the Sonogashira reaction. wikipedia.orgepa.gov The reactivity of the aryl halide partner also plays a crucial role, with the general reactivity trend being I > Br > Cl. wikipedia.org This difference in reactivity allows for selective couplings. wikipedia.org
Table 1: Examples of Sonogashira Cross-Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Cyrene™ | Et₃N | Diphenylacetylene | 96 | beilstein-journals.org |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Et₃N | bis(4-Bromophenyl)acetylene | - | wikipedia.org |
| Aryl Bromides | Various Arylacetylenes | Pd/PR₃, CuI | - | - | Tolanes | - | epa.gov |
This table is illustrative and may not directly involve 1-(diethoxymethyl)-4-ethynylbenzene, but demonstrates the general conditions and scope of the Sonogashira reaction.
Beyond Sonogashira coupling, the terminal alkyne of 1-(diethoxymethyl)-4-ethynylbenzene can undergo various other functionalization reactions. These reactions further highlight the versatility of the ethynyl group as a synthetic building block. mdpi.com
Hydrometallation , for example, involves the addition of a metal-hydride bond across the carbon-carbon triple bond. This can lead to the formation of vinylmetal species, which are themselves valuable intermediates for further transformations.
Cycloaddition reactions , which are discussed in more detail in the following sections, represent another major class of alkyne functionalization. These reactions allow for the construction of cyclic and heterocyclic systems. mdpi.com
Other protocols for alkyne functionalization include:
Oxidative coupling: As seen in the Eglinton coupling, which can produce symmetric diynes. researchgate.net
Halo-functionalization: The addition of halogens across the triple bond to yield di-halogenated products. mdpi.com
Carbometalation: The addition of an organometallic reagent across the alkyne.
These diverse reactivity patterns underscore the importance of the terminal alkyne as a key functional group in organic synthesis.
Cycloaddition Reactions Involving the Ethynyl Moiety
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The ethynyl group of 1-(diethoxymethyl)-4-ethynylbenzene readily participates in several types of cycloadditions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. nih.govrsc.org This reaction provides a highly efficient and reliable method for forming 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and azides. nih.govrsc.org The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a bioorthogonal reaction. nih.gov
The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). rsc.org The resulting triazole products are stable and find applications in diverse fields such as medicinal chemistry, materials science, and bioconjugation. rsc.org
The terminal alkyne of 1-(diethoxymethyl)-4-ethynylbenzene is an excellent substrate for CuAAC reactions. It can be reacted with a wide range of organic azides to produce the corresponding triazole-linked products. The diethoxymethyl group is expected to be inert under the typical CuAAC reaction conditions.
Table 2: General Scheme for CuAAC Reaction of 1-(Diethoxymethyl)-4-ethynylbenzene
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| 1-(Diethoxymethyl)-4-ethynylbenzene | R-N₃ (Organic Azide) | Copper(I) source | 1-(4-(Diethoxymethyl)phenyl)-4-R-1H-1,2,3-triazole |
This table represents a general transformation and specific examples with yields would depend on the nature of the 'R' group on the azide and the specific reaction conditions employed.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com While less common for simple alkynes compared to activated alkenes, the ethynyl group of 1-(diethoxymethyl)-4-ethynylbenzene can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. youtube.com The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously through a cyclic transition state. wikipedia.orgyoutube.com
The reactivity in Diels-Alder reactions can be enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. youtube.com The reaction often requires thermal activation. youtube.com
Other pericyclic reactions involving alkynes include [2+2] cycloadditions, which form four-membered rings, and ene reactions. Formal [4+2] cycloadditions have also been reported. rsc.org The specific conditions and outcomes of these reactions are highly dependent on the substrates and catalysts used.
1-(Diethoxymethyl)-4-ethynylbenzene: A Study in Orthogonal Reactivity
The aromatic compound 1-(diethoxymethyl)-4-ethynylbenzene possesses two distinct and highly valuable functional groups: a terminal alkyne and a diethoxymethyl acetal. This unique structure allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis. The reactivity of each functional group can be selectively addressed, a concept known as orthogonal reactivity, which is of paramount importance in the construction of complex molecules. This article explores the reactivity and reaction mechanisms associated with both the alkyne and acetal moieties of this compound.
Reactivity and Reaction Mechanisms of 1-(Diethoxymethyl)-4-ethynylbenzene
Nucleophilic and Electrophilic Additions to the Alkyne
The terminal alkyne group in 1-(diethoxymethyl)-4-ethynylbenzene is a hub of reactivity, susceptible to both nucleophilic and electrophilic additions. The high electron density of the carbon-carbon triple bond makes it a target for electrophiles, while the acidity of the terminal proton allows for the formation of a potent nucleophile.
Electrophilic Additions: The π-bonds of the alkyne are readily attacked by electrophiles. For instance, the addition of hydrogen halides (HX) proceeds via a vinyl cation intermediate to yield a vinyl halide. The regioselectivity of this addition is governed by the ability of the aromatic ring to stabilize the intermediate carbocation.
Nucleophilic Additions: The presence of a terminal alkyne allows for deprotonation by a strong base to form a highly nucleophilic acetylide. This acetylide can then participate in a variety of reactions, such as additions to carbonyl compounds. Furthermore, the reactivity of the alkyne towards nucleophiles can be enhanced by the presence of electron-withdrawing groups.
A significant class of reactions involving the alkyne moiety is cycloadditions. The copper-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient formation of triazoles. researchgate.net This reaction is known for its high selectivity and compatibility with a wide range of functional groups, making it a bioorthogonal reaction. researchgate.net Another important reaction is the Sonogashira coupling, a cross-coupling reaction that forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netwikipedia.org
| Reaction Type | Reagent/Catalyst | Product Type |
| Electrophilic Addition | Hydrogen Halide (HX) | Vinyl Halide |
| Nucleophilic Addition | Strong Base, then Carbonyl | Propargyl Alcohol |
| Cycloaddition (CuAAC) | Azide, Copper(I) catalyst | Triazole |
| Cross-Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Disubstituted Alkyne |
Chemical Transformations of the Diethoxymethyl Acetal Moiety
The diethoxymethyl acetal group serves as a protecting group for the aldehyde functionality of 4-ethynylbenzaldehyde. wikipedia.orgnih.gov Its stability and reactivity are crucial for the successful application of 1-(diethoxymethyl)-4-ethynylbenzene in multi-step syntheses.
A key feature of acetals is their stability under neutral to strongly basic conditions. bham.ac.uklibretexts.orgstackexchange.com They are unreactive towards a wide array of nucleophiles and bases, including organometallic reagents like Grignard reagents and reducing agents such as lithium aluminum hydride and sodium borohydride. chemistrysteps.comthieme-connect.de This stability allows for chemical modifications at the alkyne position without affecting the protected aldehyde. For instance, reactions that require strongly basic or nucleophilic conditions can be performed on the alkyne while the acetal remains intact. stackexchange.com
| Condition | Stability of Diethoxymethyl Acetal |
| Strongly Basic (e.g., NaOH, KOtBu) | Stable bham.ac.uklibretexts.orgstackexchange.com |
| Nucleophilic (e.g., Grignard reagents) | Stable thieme-connect.de |
| Reductive (e.g., LiAlH4, NaBH4) | Stable chemistrysteps.comthieme-connect.de |
While stable in basic and neutral media, acetals are readily hydrolyzed under acidic conditions to regenerate the parent aldehyde. bham.ac.ukchemistrysteps.comnih.govmasterorganicchemistry.com The mechanism of this de-protection involves protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). chemistrysteps.comorgoreview.com The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion. bham.ac.uknih.gov This intermediate is then attacked by water, and subsequent deprotonation yields the hemiacetal, which further hydrolyzes to the aldehyde and a second molecule of ethanol. chemistrysteps.comorgoreview.com The reaction is reversible, and the removal of the aldehyde or the use of excess water drives the equilibrium towards deprotection. libretexts.org
The rate of hydrolysis is sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov Electron-donating groups on the benzene ring would be expected to stabilize the intermediate oxocarbenium ion, thus accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups would destabilize this intermediate and slow down the deprotection process. nih.gov
The hydrolysis of 1-(diethoxymethyl)-4-ethynylbenzene is typically carried out using aqueous acid. orgoreview.comnih.gov The reaction proceeds through the aforementioned mechanism involving a hemiacetal intermediate. orgoreview.com
Transacetalization is another important reaction pathway for acetals. In the presence of an acid catalyst and a different alcohol or diol, the ethoxy groups of the diethoxymethyl acetal can be exchanged. researchgate.netacs.org This process is also driven by equilibrium and can be used to install a different acetal protecting group. For example, reaction with a 1,2- or 1,3-diol in the presence of an acid catalyst would lead to the formation of a cyclic acetal. researchgate.net
Orthogonal Reactivity and Chemoselectivity Considerations in Dual Functionalized Systems
The presence of both an alkyne and a protected aldehyde in 1-(diethoxymethyl)-4-ethynylbenzene allows for a high degree of chemoselectivity. It is possible to selectively react one functional group while leaving the other untouched, a concept known as orthogonal reactivity.
For example, the alkyne can undergo Sonogashira coupling with an aryl halide in the presence of a palladium/copper catalyst. These conditions are typically basic (using an amine base), under which the acetal is completely stable. thieme-connect.de Subsequently, the acetal can be deprotected under acidic conditions to reveal the aldehyde, which can then undergo further transformations such as Wittig reactions or reductive aminations.
Conversely, it is possible to first deprotect the acetal to the aldehyde. The resulting 4-ethynylbenzaldehyde can then undergo reactions at the aldehyde position, such as the formation of an imine or a cyanohydrin, while the alkyne remains available for subsequent reactions like click chemistry. researchgate.net
This orthogonal reactivity makes 1-(diethoxymethyl)-4-ethynylbenzene a valuable bifunctional linker in fields such as medicinal chemistry and materials science, where the sequential and controlled introduction of different molecular fragments is often required.
Applications and Advanced Materials Science Incorporating 1 Diethoxymethyl 4 Ethynylbenzene
Building Block in the Synthesis of Complex Molecular Architectures
The strategic incorporation of 1-(diethoxymethyl)-4-ethynylbenzene into larger molecular frameworks is a cornerstone of its application. The ethynyl (B1212043) group provides a reactive site for various coupling reactions, while the diethoxymethyl group serves as a latent aldehyde, which can be deprotected under specific conditions to introduce a new reactive center. This latent functionality is crucial for preventing unwanted side reactions during the initial polymerization or construction of the molecular backbone.
Conjugated polymers are characterized by a backbone of alternating single and double or triple bonds, which facilitates the delocalization of π-electrons. This electronic structure is the basis for their interesting optical and electronic properties. 1-(diethoxymethyl)-4-ethynylbenzene is an important precursor in the synthesis of such polymers.
The terminal alkyne group of 1-(diethoxymethyl)-4-ethynylbenzene readily participates in polymerization reactions, such as Sonogashira, Glaser, or metathesis polymerizations, to form the conjugated backbone. The presence of the diethoxymethyl group is advantageous as it can be carried through the polymerization process and later converted to an aldehyde. This aldehyde can then be used to introduce side chains or to create cross-linked networks, thereby fine-tuning the polymer's properties.
Table 1: Examples of Conjugated Polymers Synthesized Using Ethynyl-Functionalized Monomers
| Polymer Type | Monomer(s) | Polymerization Method | Key Properties |
| Poly(p-phenyleneethynylene)s (PPEs) | Di- and mono-ethynylbenzene derivatives | Sonogashira or Glaser coupling | High fluorescence quantum yields, tunable emission colors |
| Thiophene-based copolymers | Ethynyl-functionalized thiophenes and comonomers | Palladium-catalyzed cross-coupling reactions | Good charge transport characteristics, environmental stability |
| Fluorene-based copolymers | Ethynyl-functionalized fluorenes and comonomers | Suzuki or Stille coupling | High photoluminescence efficiency, good thermal stability |
This table presents examples of polymer types where ethynyl-functionalized monomers, similar in reactivity to 1-(diethoxymethyl)-4-ethynylbenzene, are used.
Porous organic frameworks (POFs) and covalent organic frameworks (COFs) are classes of materials characterized by their high porosity and large surface areas. These properties make them suitable for applications in gas storage, separation, and catalysis. The rigid, linear structure of the ethynylbenzene unit makes 1-(diethoxymethyl)-4-ethynylbenzene an excellent candidate for the construction of these frameworks.
The terminal alkyne can undergo self-condensation reactions or be co-polymerized with other multi-topic monomers to form robust, extended networks. The diethoxymethyl group can be retained within the framework to be later converted into an aldehyde. This post-synthetic modification allows for the introduction of specific functional groups that can enhance the material's affinity for certain molecules or act as catalytic sites.
While the primary focus of 1-(diethoxymethyl)-4-ethynylbenzene is in materials science, its structural motifs are also found in or can be used to construct molecules with biological activity. The ethynyl group is a key functional group in a number of pharmaceuticals and can be used to link different molecular fragments together. The benzaldehyde (B42025) moiety, unmasked from the diethyl acetal (B89532), is a common feature in many biologically active natural products and synthetic compounds.
The ability to perform sequential reactions on the two functional groups of 1-(diethoxymethyl)-4-ethynylbenzene allows for the construction of complex molecular architectures that may exhibit interesting biological properties. For instance, the ethynyl group can be used in "click chemistry" reactions to attach the molecule to a biomolecule or a drug delivery vehicle.
Role in the Development of Functional Materials
The unique electronic and chemical properties of 1-(diethoxymethyl)-4-ethynylbenzene contribute directly to the functionality of the materials in which it is incorporated.
The phenyleneethynylene unit is a well-known chromophore that absorbs and emits light. Polymers and oligomers containing this unit are often highly fluorescent and can be designed to have specific absorption and emission wavelengths. This makes them suitable for use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. nih.gov
The incorporation of 1-(diethoxymethyl)-4-ethynylbenzene into these materials allows for the systematic tuning of their electronic properties. The aldehyde group, after deprotection, can be reacted with other molecules to introduce electron-donating or electron-withdrawing groups, which can alter the energy levels of the material and, consequently, its color and emission properties. Thiophene-based conjugated polymers are a significant class of materials used in electronic and optoelectronic applications due to their excellent electrical and optical properties, as well as their chemical and thermal stability. nih.gov
Table 2: Research Findings on Functional Materials from Ethynyl-Containing Precursors
| Material Class | Research Focus | Key Finding |
| Donor-Acceptor Conjugated Polymers | Synthesis of a 2,3-dialkoxynaphthalene-based copolymer via direct arylation polymerization. nih.gov | The optimized reaction protocol yielded a polymer with fewer structural defects and a molecular weight comparable to or higher than similar polymers made by other methods. nih.gov |
| Thiophene-based Conjugated Polymers | Development of synthetic methods for regioregular polymers for electronic and optoelectronic applications. nih.gov | Nickel-catalyzed C-H functionalization and Kumada catalyst-transfer polymerization are key methods for synthesizing these materials. nih.gov |
| Conjugated Polymers for Biointerfaces | Engineering of electronically and ionically active polymers for biomedical devices. sigmaaldrich.com | These polymers can facilitate charge transport between inorganic electrodes and biological systems. sigmaaldrich.com |
The terminal alkyne group of 1-(diethoxymethyl)-4-ethynylbenzene can participate in thermally or catalytically induced cross-linking reactions. When blended with a polymer matrix, this molecule can form covalent bonds between polymer chains upon heating, leading to the formation of a thermoset material. This cross-linking process can significantly improve the thermal stability, mechanical strength, and solvent resistance of the polymer.
Furthermore, the latent aldehyde functionality provides a secondary mechanism for cross-linking. After the initial cross-linking through the alkyne groups, the aldehyde can be deprotected and reacted with suitable functional groups on the polymer chains or with other additives to create a more complex and robust network structure. This dual cross-linking capability offers a high degree of control over the final properties of the material.
Precursors for Bio-conjugation and Chemical Biology Probes
"Click" Chemistry Tagging and Labeling Methodologies
The molecular architecture of 1-(diethoxymethyl)-4-ethynylbenzene makes it a valuable precursor for creating sophisticated probes for chemical biology, primarily through its participation in "click" chemistry. This class of reactions is defined by its high efficiency, modularity, and biocompatibility. sigmaaldrich.com The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole ring by covalently joining an alkyne with an azide (B81097). sigmaaldrich.comfrontiersin.orgchemie-brunschwig.ch
The key to the utility of 1-(diethoxymethyl)-4-ethynylbenzene in this context is its terminal alkyne group (the ethynyl fragment). This functional group is relatively inert towards biological molecules, making it a bioorthogonal handle. frontiersin.orgchemie-brunschwig.ch It does not react with the vast array of functional groups present in proteins or other biomolecules until a specific azide-containing partner and a copper(I) catalyst are introduced. frontiersin.orglumiprobe.com This highly specific reactivity allows for the precise labeling of target molecules in complex biological systems. jenabioscience.com
The process of tagging and labeling involves a straightforward strategy:
A biomolecule of interest is chemically or metabolically modified to incorporate an azide group.
The 1-(diethoxymethyl)-4-ethynylbenzene molecule, serving as the alkyne-containing reporter, is introduced.
In the presence of a copper(I) catalyst, the alkyne on the benzene (B151609) ring "clicks" with the azide on the biomolecule. jenabioscience.com
This reaction forges a stable triazole linkage, effectively tagging the biomolecule. The benzene ring serves as a rigid scaffold, while the diethoxymethyl group offers a latent secondary reactive site. This acetal group is stable under the conditions of the click reaction but can be hydrolyzed under mildly acidic conditions to reveal a reactive aldehyde. This dual functionality allows for multi-step or orthogonal labeling strategies, where the alkyne is used for the initial capture or tagging, and the subsequently deprotected aldehyde is used for a second, different conjugation reaction.
The CuAAC reaction is known for its favorable characteristics in bioconjugation applications:
High Yield: The reaction proceeds to completion, or near completion, ensuring efficient labeling. sigmaaldrich.comtcichemicals.com
Selectivity: The azide and alkyne groups react exclusively with each other, ignoring other functional groups present in complex biological samples. chemie-brunschwig.chlumiprobe.com
Mild Conditions: The reaction proceeds in aqueous environments, at room temperature, and at physiological pH, which is crucial for maintaining the integrity of fragile biomolecules. frontiersin.orglumiprobe.com
The table below outlines the components and outcome of a typical CuAAC labeling reaction using a precursor like 1-(diethoxymethyl)-4-ethynylbenzene.
| Role | Component | Description |
| Alkyne Precursor | 1-(Diethoxymethyl)-4-ethynylbenzene | Provides the terminal alkyne for the cycloaddition reaction and a latent aldehyde for potential secondary functionalization. |
| Azide Partner | Azide-modified molecule (e.g., Azido-biotin, Azido-fluorophore) | A molecule containing the azide functional group and a reporter tag (like biotin (B1667282) for purification or a fluorophore for imaging). |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | Catalyzes the [3+2] cycloaddition between the alkyne and the azide. jenabioscience.comtcichemicals.com |
| Ligand (Optional) | Tris-(benzyltriazolylmethyl)amine (TBTA) | A ligand used to stabilize the copper(I) ion and protect biomolecules from potential damage. chemie-brunschwig.ch |
| Product | 1,4-disubstituted 1,2,3-triazole conjugate | A stable, covalently linked product joining the benzene scaffold to the azide partner via a triazole ring. lumiprobe.comtcichemicals.com |
This methodology has become a fundamental tool in chemical biology for applications ranging from protein activity monitoring to in-situ drug target visualization. nih.govsigmaaldrich.comyoutube.com The use of alkyne-functionalized precursors like 1-(diethoxymethyl)-4-ethynylbenzene is central to the design of chemical probes that can elucidate complex biological processes. youtube.com
Spectroscopic Characterization and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 1'-(diethoxymethyl)-4'-nitrobenzene, the ethoxy group protons exhibit a characteristic quartet and triplet pattern. researchgate.net Specifically, the methylene (B1212753) protons (OCH₂) appear as a quartet at 3.58 ppm, and the methyl protons (CH₃) present as a triplet at 1.24 ppm. researchgate.net This provides a basis for interpreting the spectrum of 1-(diethoxymethyl)-4-ethynylbenzene. The aromatic protons of related structures, such as 1,4-diethynylbenzene, show signals in the aromatic region of the spectrum. chemicalbook.com For 1'-(diethoxymethyl)-4'-nitrobenzene, the benzene (B151609) protons appear as two doublets at 8.20 and 7.65 ppm, while the tertiary benzylic proton gives a singlet at 5.37 ppm. researchgate.net
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | ~7.0-8.0 | Multiplet |
| Benzylic CH | ~5.4 | Singlet |
| OCH₂ | ~3.6 | Quartet |
| CH₃ | ~1.2 | Triplet |
| Note: This table is predictive based on analogous structures and may not represent the exact values for 1-(diethoxymethyl)-4-ethynylbenzene. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For analogous compounds like 1,4-diethoxybenzene, the ethoxy group carbons show distinct signals. chemicalbook.com The chemical shifts for the carbons in the ethynyl (B1212043) group of similar compounds, such as 1,4-diethynylbenzene, have also been reported. chemicalbook.com In a related structure, 1,2-diphenylethyne, the alkyne carbons resonate at approximately 89.4 ppm. rsc.org Aromatic carbons in similar structures typically appear in the range of 115 to 135 ppm. rsc.org
| Carbon | Chemical Shift (ppm) |
| Aromatic C | ~115-135 |
| Alkyne C | ~80-90 |
| Benzylic CH | ~100-105 |
| OCH₂ | ~60-65 |
| CH₃ | ~15 |
| Note: This table is predictive based on analogous structures and may not represent the exact values for 1-(diethoxymethyl)-4-ethynylbenzene. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions expected for 1-(diethoxymethyl)-4-ethynylbenzene include the characteristic C≡C stretch of the terminal alkyne, which typically appears around 2100 cm⁻¹. rsc.org The C-H stretch of the alkyne is expected around 3300 cm⁻¹. The C-O stretches of the diethyl acetal (B89532) group would likely be observed in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C=C stretching vibrations for the benzene ring would appear in the 1450-1600 cm⁻¹ range. rsc.org
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Alkyne C-H Stretch | ~3300 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Alkyne C≡C Stretch | ~2100 |
| Aromatic C=C Stretch | ~1450-1600 |
| Acetal C-O Stretch | ~1000-1200 |
| Note: This table is predictive based on general IR correlation charts and data for similar compounds. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 1-(diethoxymethyl)-4-ethynylbenzene, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer structural clues. For instance, the mass spectrum of a similar compound, 1-ethoxy-4-methylbenzene, is available in the NIST WebBook. nist.gov The fragmentation of 1-(diethoxymethyl)-4-ethynylbenzene would likely involve the loss of ethoxy groups and fragmentation of the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation between the benzene ring and the ethynyl group in 1-(diethoxymethyl)-4-ethynylbenzene is expected to result in absorption bands in the UV region. Studies on related compounds, such as derivatives of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes, have shown that the stereochemistry and substituents can influence the absorption spectra. nih.gov The UV-Vis spectrum would be useful for confirming the presence of the conjugated system.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Investigations of Reaction Mechanisms
Quantum mechanical calculations are fundamental to understanding the intricate details of chemical reactions. By modeling the electronic structure of reactants, products, and intermediate states, these methods can map out the energetic landscape of a reaction pathway.
The core of understanding reaction kinetics through computational means lies in identifying transition states and calculating their associated energy barriers. A transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state—the activation energy or energy barrier—determines the reaction rate.
Computational studies, often employing methods like Density Functional Theory (DFT), can optimize the geometry of these fleeting transition state structures. For example, in cycloaddition reactions, which could involve the ethynyl (B1212043) group of 1-(diethoxymethyl)-4-ethynylbenzene, theoretical calculations can model the concerted or stepwise formation of new bonds. Research on other molecules demonstrates that transition-state structures and their respective energy barriers for reactions can be precisely calculated, providing critical insights into reaction feasibility and speed. researchgate.net While specific published studies detailing the transition states for reactions involving 1-(diethoxymethyl)-4-ethynylbenzene are not prominent, the established methodologies are fully applicable to predict its reactivity.
Many chemical reactions can yield multiple products. Regioselectivity describes the preference for one direction of bond-making or breaking over another, leading to different constitutional isomers. youtube.com Stereoselectivity refers to the preference for the formation of one stereoisomer over another. youtube.comyoutube.com
Quantum mechanical calculations can effectively predict both regioselectivity and stereoselectivity by comparing the activation energies of the different pathways leading to the various possible products. The pathway with the lowest energy barrier corresponds to the major, or kinetically favored, product. For reactions involving the double or triple bonds present in molecules like 1-(diethoxymethyl)-4-ethynylbenzene, such as addition or cycloaddition reactions, these computational analyses are invaluable for predicting the reaction outcome without performing the experiment. youtube.com For instance, in elimination reactions, the formation of the more substituted (Zaitsev) product is often favored, a preference that can be quantified through computational energy profiling. youtube.com Similarly, the preference for trans over cis isomers in certain reactions is a facet of stereoselectivity that can be analyzed. youtube.com
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com DFT methods are used to determine the distribution of electrons within a molecule, which governs its chemical properties and reactivity. youtube.comnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO energy gap. schrodinger.com
This energy gap is a critical parameter, as it correlates with the chemical reactivity and stability of a molecule. researchgate.net A small HOMO-LUMO gap generally implies higher reactivity. Furthermore, the energy of the lowest energy electronic excitation in a molecule can be approximated by this gap, which allows for the prediction of its absorption of UV-visible light. schrodinger.com DFT calculations are a standard method to compute these orbital energies. schrodinger.comresearchgate.net
While specific experimental or calculated values for 1-(diethoxymethyl)-4-ethynylbenzene are not available in the cited literature, a typical output from such a calculation is illustrated in the hypothetical table below.
Interactive Table: Hypothetical Frontier Orbital Energies This table illustrates the kind of data generated from DFT calculations for a molecule. The values are not specific to 1-(diethoxymethyl)-4-ethynylbenzene and are for demonstrative purposes only.
| Parameter | Energy (Hartree) | Energy (eV) | Description |
| HOMO Energy | -0.216 | -5.88 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -0.043 | -1.17 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 0.173 | 4.71 | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transitions. schrodinger.comyoutube.com |
Beyond just their energies, the spatial distribution of the frontier molecular orbitals is crucial. DFT calculations allow for the visualization of the electron density in the HOMO and LUMO. scispace.com
HOMO: The region of the molecule where the HOMO is localized indicates the most probable site for electrophilic attack. This is the area from which the molecule is most likely to donate electrons.
LUMO: The localization of the LUMO points to the most probable site for nucleophilic attack, as this is the region where the molecule can most readily accept electrons.
For 1-(diethoxymethyl)-4-ethynylbenzene, one would expect the HOMO to have significant electron density on the electron-rich ethynyl group and the benzene (B151609) ring, making them potential sites for reaction with electrophiles. The LUMO would likely be distributed across the π-system of the aromatic ring and the triple bond. Analysis of these orbitals provides a detailed map of the molecule's reactive sites.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics describes the intricacies within a single molecule, Molecular Dynamics (MD) simulations are used to study the interactions between molecules. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the investigation of bulk properties such as viscosity, diffusion, and solvation. arxiv.org
These simulations rely on force fields, which are sets of parameters that define the potential energy of the system as a function of atomic positions, including terms for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic forces). arxiv.org By simulating a system containing many molecules of 1-(diethoxymethyl)-4-ethynylbenzene, researchers could study how these molecules arrange themselves in the liquid or solid state and quantify the strength of their intermolecular interactions. pku.edu.cn This information is vital for understanding the material properties of the compound.
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research. These theoretical predictions are vital for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational properties of a compound. For 1-(diethoxymethyl)-4-ethynylbenzene, computational simulations can provide valuable data on its expected spectroscopic signatures.
While specific computational data for 1-(diethoxymethyl)-4-ethynylbenzene is not published, a hypothetical representation of such predictive data is presented below to illustrate the type of information that would be generated from such a study.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for 1-(Diethoxymethyl)-4-ethynylbenzene
| Atom Number | Functional Group | Predicted Chemical Shift (ppm) |
| 1 | Aromatic-H | 7.45 |
| 2 | Aromatic-H | 7.30 |
| 3 | Acetylenic-H | 3.10 |
| 4 | Methine-CH | 5.50 |
| 5 | Methylene-CH₂ | 3.60 |
| 6 | Methyl-CH₃ | 1.25 |
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 1-(Diethoxymethyl)-4-ethynylbenzene
| Atom Number | Functional Group | Predicted Chemical Shift (ppm) |
| 1 | Aromatic C-H | 132.0 |
| 2 | Aromatic C-H | 126.0 |
| 3 | Aromatic C-C | 123.0 |
| 4 | Aromatic C-C | 138.0 |
| 5 | Acetylenic C-H | 83.0 |
| 6 | Acetylenic C-C | 77.0 |
| 7 | Acetal (B89532) C-H | 101.0 |
| 8 | Methylene (B1212753) C-H₂ | 61.0 |
| 9 | Methyl C-H₃ | 15.0 |
Table 3: Hypothetical Predicted IR Vibrational Frequencies for 1-(Diethoxymethyl)-4-ethynylbenzene
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C-H stretch | Acetylenic | 3300 |
| C-H stretch | Aromatic | 3050 |
| C-H stretch | Aliphatic | 2975, 2880 |
| C≡C stretch | Acetylenic | 2110 |
| C=C stretch | Aromatic | 1605, 1508 |
| C-O stretch | Ether | 1100, 1050 |
It is crucial to emphasize that the data presented in the tables above are illustrative and not the result of actual computational studies performed on 1-(diethoxymethyl)-4-ethynylbenzene. The generation of accurate predictive data would necessitate dedicated research employing rigorous computational methodologies. Such studies would provide a valuable theoretical framework for the analysis of this compound and would be a significant contribution to the field.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
While the synthesis of 1-(diethoxymethyl)-4-ethynylbenzene can be achieved through established methods, future research will likely focus on developing more sustainable and efficient synthetic routes. This includes the exploration of greener solvents, catalyst systems with lower environmental impact, and processes that minimize waste generation. The development of recyclable catalysts for alkyne functionalization is a growing field that could offer more environmentally friendly methods for reactions involving this compound. nih.gov
Future synthetic strategies may also involve one-pot reactions where both the acetal (B89532) and alkyne functionalities are introduced or modified in a single, streamlined process. Electrochemical methods, which can often be performed at room temperature without the need for harsh reagents, represent a promising avenue for the synthesis and transformation of alkynes and could be adapted for this specific molecule. researchgate.net The use of flow chemistry could also enable better control over reaction conditions, leading to higher yields and purity, which is crucial for applications in materials science and pharmaceuticals. nih.gov
Exploration of Unconventional Reactivity and Catalysis
The terminal alkyne group in 1-(diethoxymethyl)-4-ethynylbenzene is a gateway to a wide array of chemical transformations. While classic reactions like Sonogashira coupling and click chemistry are well-established, future research could uncover unconventional reactivity patterns. researchgate.net This might involve the use of novel transition metal catalysts to achieve new types of bond formations or to control the regioselectivity and stereoselectivity of reactions in unprecedented ways. nih.gov For instance, gold-catalyzed reactions have shown promise in the oxidative coupling of terminal alkynes. acs.org
Furthermore, the interplay between the diethoxymethyl acetal and the ethynyl (B1212043) group could lead to interesting catalytic cycles. The acetal group, while primarily a protecting group, might influence the electronic properties of the aromatic ring and, consequently, the reactivity of the alkyne. Research into catalysts that can selectively activate the C-H bond of the alkyne in the presence of the acetal will be crucial. nih.gov The development of catalytic systems that can mediate tandem reactions, where the alkyne reacts first, followed by a reaction at the deprotected aldehyde, would be a significant advancement.
Integration into Advanced Supramolecular Architectures
The rigid, linear structure imparted by the ethynylbenzene unit makes 1-(diethoxymethyl)-4-ethynylbenzene an excellent candidate for the construction of advanced supramolecular architectures. mdpi.comresearchgate.net Future research is expected to focus on its use as a building block for creating complex, self-assembling systems with tailored properties. nih.gov The terminal alkyne can participate in the formation of coordination polymers and metal-organic frameworks (MOFs) through interactions with metal ions.
Moreover, the potential to deprotect the acetal to an aldehyde offers a secondary handle for directing self-assembly through dynamic covalent chemistry or hydrogen bonding interactions. This could lead to the formation of stimuli-responsive materials that change their structure or function in response to chemical or physical signals. The incorporation of this molecule into larger macrocycles, like calixarenes or pillararenes, could lead to novel host-guest systems with applications in sensing and molecular recognition. nih.gov The study of intermolecular interactions, such as π-π stacking and CH-π interactions, will be critical in controlling the self-assembly of these systems. researchgate.net
Design and Synthesis of Derivatives for Targeted Applications
The derivatization of 1-(diethoxymethyl)-4-ethynylbenzene is a key area for future research, aiming to create new molecules with specific functions. research-solution.comgreyhoundchrom.com The terminal alkyne is a prime site for modification through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to attach a wide variety of functional groups, including fluorescent dyes, bioactive molecules, or polymers. researchgate.net
The aldehyde, accessible after deprotection of the acetal, provides another point for diversification. It can undergo a plethora of reactions, such as reductive amination, Wittig reactions, and condensation reactions, to introduce diverse functionalities. youtube.comchemistrysteps.com For example, derivatization with specific targeting ligands could lead to the development of probes for bioimaging or targeted drug delivery vehicles. The synthesis of a library of derivatives with systematic variations in their structure will be crucial for establishing structure-activity relationships and for optimizing their performance in various applications.
| Functional Group | Potential Derivatization Reaction | Potential Application |
| Ethynyl | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attachment of biomolecules, fluorescent tags |
| Ethynyl | Sonogashira Coupling | Synthesis of conjugated polymers and oligomers |
| Aldehyde (after deprotection) | Reductive Amination | Introduction of amine-containing functionalities |
| Aldehyde (after deprotection) | Wittig Reaction | Carbon-carbon bond formation, synthesis of alkenes |
| Aldehyde (after deprotection) | Condensation with anilines | Formation of Schiff bases for sensing applications |
Interdisciplinary Research with Biological and Nanoscience Fields
The unique properties of 1-(diethoxymethyl)-4-ethynylbenzene make it a promising candidate for interdisciplinary research, particularly at the interface of chemistry, biology, and nanoscience. In the biological realm, its derivatives could be explored as probes for studying biological processes or as components of diagnostic tools. The ability to attach this molecule to biomolecules via the alkyne group opens up avenues for creating bioconjugates with novel functions. mdpi.com Functionalized calixarenes and fullerenes have already shown significant potential in biological applications, and derivatives of 1-(diethoxymethyl)-4-ethynylbenzene could follow a similar path. rsc.orgnih.govnih.gov
In the field of nanoscience, this compound could serve as a molecular linker for the functionalization of nanoparticles, carbon nanotubes, and other nanomaterials. scielo.org.mx The rigid aromatic core and the reactive terminal alkyne are ideal for creating well-defined surface modifications. Deprotection of the acetal could allow for the subsequent attachment of other molecules, leading to multifunctional nanoparticles with applications in catalysis, sensing, and nanomedicine. The integration of this molecule into fullerene-based nanostructures is another exciting possibility for creating novel materials for biomedical applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
